Cas no 7767-60-4 (Methyl 4,6-Dihydrothieno3,4-bthiophene-2-carboxylate)

Methyl 4,6-Dihydrothieno3,4-bthiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
- CTK8C5563
- 4,6-dihydro-thieno[3,4-b]thiophene-2-carboxylic acid methyl ester
- AC1MPVHW
- 4,6-Dihydro-thieno<
- 3,4-b>
- thiophen-2-carbonsaeure-methylester
- SureCN1659891
- M2202
- 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic Acid Methyl Ester
- ACMC-20akgo
- 4,6-Dihydro-thieno< 3,4-b> thiophen-2-carbonsaeure-methylester
- 7767-60-4
- DA-19767
- CS-0042854
- DS-18981
- DTXSID10392509
- SY056508
- MFCD15096514
- METHYL 4H,6H-THIENO[2,3-C]THIOPHENE-2-CARBOXYLATE
- C76487
- HHUQUYKPAMERGU-UHFFFAOYSA-N
- methyl4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
- AKOS002124961
- SCHEMBL1659891
- Methyl 4,6-Dihydrothieno3,4-bthiophene-2-carboxylate
-
- MDL: MFCD15096514
- Inchi: InChI=1S/C8H8O2S2/c1-10-8(9)6-2-5-3-11-4-7(5)12-6/h2H,3-4H2,1H3
- InChI Key: HHUQUYKPAMERGU-UHFFFAOYSA-N
- SMILES: O=C(C1=CC2=C(CSC2)S1)OC
Computed Properties
- Exact Mass: 199.99657184g/mol
- Monoisotopic Mass: 199.99657184g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 79.8Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 95.0 to 99.0 deg-C
- Boiling Point: 371.2°C at 760 mmHg
- Flash Point: 178.3±27.9 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
Methyl 4,6-Dihydrothieno3,4-bthiophene-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Keep in dark place,Sealed in dry,Room Temperature
Methyl 4,6-Dihydrothieno3,4-bthiophene-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2202-1G |
Methyl 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylate |
7767-60-4 | >98.0%(GC) | 1g |
¥1950.00 | 2023-09-07 | |
TRC | M400003-10mg |
Methyl 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylate |
7767-60-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
abcr | AB474553-1 g |
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate, 98%; . |
7767-60-4 | 98% | 1g |
€546.70 | 2023-04-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M71480-250mg |
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate |
7767-60-4 | 250mg |
¥206.0 | 2021-09-04 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M157941-250mg |
Methyl 4,6-Dihydrothieno3,4-bthiophene-2-carboxylate |
7767-60-4 | 98% | 250mg |
¥174.90 | 2023-09-02 | |
1PlusChem | 1P003SAV-10g |
Methyl 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylate |
7767-60-4 | 95% | 10g |
$142.00 | 2024-04-21 | |
1PlusChem | 1P003SAV-1g |
Methyl 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylate |
7767-60-4 | 95% | 1g |
$20.00 | 2024-04-21 | |
abcr | AB474553-1g |
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate, 95%; . |
7767-60-4 | 95% | 1g |
€92.30 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1113494-1g |
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate |
7767-60-4 | 98% | 1g |
¥373.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1113494-25g |
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate |
7767-60-4 | 98% | 25g |
¥5310.00 | 2024-07-28 |
Methyl 4,6-Dihydrothieno3,4-bthiophene-2-carboxylate Related Literature
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
Additional information on Methyl 4,6-Dihydrothieno3,4-bthiophene-2-carboxylate
Methyl 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylate: A Comprehensive Overview
Methyl 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylate, also known by its CAS number 7767-60-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of thienothiophenes, which are heterocyclic compounds containing both sulfur and oxygen atoms in their structure. The molecule's unique electronic properties and structural features make it a promising candidate for various applications in advanced materials and chemical synthesis.
The chemical structure of Methyl 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylate consists of a thiophene ring fused with a thieno ring system. The presence of the methyl ester group at the 2-position of the thiophene ring introduces additional functional diversity to the molecule. This structure not only enhances its solubility in organic solvents but also facilitates further chemical modifications for tailored applications.
Recent studies have highlighted the potential of Methyl 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylate in the development of advanced materials such as organic semiconductors and optoelectronic devices. Researchers have demonstrated that the compound exhibits excellent charge transport properties due to its conjugated π-system. These properties make it a strong candidate for use in field-effect transistors (FETs) and organic photovoltaic (OPV) devices.
In addition to its electronic properties, Methyl 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylate has shown promise in catalysis applications. The sulfur atoms in its structure provide Lewis acid sites that can facilitate various catalytic reactions. Recent experiments have shown that the compound can act as an efficient catalyst in the synthesis of bioactive molecules and fine chemicals.
The synthesis of Methyl 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of suitable dienol ethers or enol esters under controlled conditions. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the molecular structure and purity.
From an environmental standpoint, Methyl 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylate is considered non-toxic under normal handling conditions. However, it is important to follow standard laboratory safety protocols when working with this compound to minimize any potential risks associated with prolonged exposure or improper handling.
In conclusion, Methyl 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylate (CAS No: 7767-60-4) is a versatile compound with a wide range of potential applications in modern chemistry and materials science. Its unique electronic properties and functional diversity make it an attractive target for researchers seeking innovative solutions in organic electronics and catalysis. As ongoing research continues to uncover new aspects of this compound's behavior and utility, its role in advancing technological frontiers is expected to grow significantly.
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